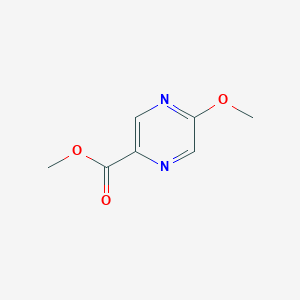

Methyl 5-methoxypyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXXFTKAVQJXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332768 | |

| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38789-75-2 | |

| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Presence of Methyl 5-methoxypyrazine-2-carboxylate in Food: A Technical Guide to the Broader Landscape of Methoxypyrazines

An in-depth analysis for researchers, scientists, and drug development professionals.

While the specific natural occurrence of Methyl 5-methoxypyrazine-2-carboxylate in food products is not extensively documented in prominent scientific literature, this technical guide delves into the closely related and well-studied class of methoxypyrazines (MPs) . These compounds are pivotal in defining the aromatic profiles of numerous food products and beverages. Understanding the occurrence, formation, and analysis of this broader class of compounds provides a critical framework for food science and flavor chemistry research.

Methoxypyrazines are potent, nitrogen-containing heterocyclic compounds that contribute significantly to the roasted, nutty, and savory aromas of many thermally processed foods.[1] They are particularly known for imparting "green" or "herbaceous" notes, which can be desirable in some products but are considered off-flavors in others.[2] This guide will provide a comprehensive overview of the natural occurrence of key methoxypyrazines in various foodstuffs, detail the analytical methodologies for their quantification, and present relevant biochemical pathways.

Quantitative Occurrence of Methoxypyrazines in Food Products

The concentration of methoxypyrazines in food can vary significantly depending on the food matrix, processing conditions, and environmental factors.[3][4] The following tables summarize the quantitative data for several key methoxypyrazines found in various food products, primarily focusing on wine, where they have been extensively studied.

Table 1: Concentration of Common Methoxypyrazines in Selected Foods

| Pyrazine Derivative | Food Product | Concentration Range | Reference |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Wine | 2 - 30 ng/L | [5] |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Grapes (Cabernet Sauvignon) | Typically 1 - 40 ng/L (combined MPs) | [3] |

| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Wine | < 2 ng/L | [3] |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | Wine | 0.3 - 2 ng/L (detection threshold) | [4] |

| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Wine | Detected in approx. 50% of samples | [6] |

| 3-Ethyl-2-methoxypyrazine (EMP) | Wine | Tentatively reported | [4] |

Note: Concentrations can be influenced by factors such as grape variety, climate, and winemaking practices.[3][4]

Experimental Protocols for Methoxypyrazine Analysis

The accurate quantification of methoxypyrazines in complex food matrices is challenging due to their low concentrations (ng/L levels) and the presence of interfering compounds.[7][8] Various sensitive analytical techniques have been developed, with gas chromatography-mass spectrometry (GC-MS) being a prominent method.[9]

Key Experimental Methodologies:

A widely used approach for the analysis of methoxypyrazines in wine involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography. The following provides a generalized protocol based on cited literature:

-

Sample Preparation:

-

A known volume of the food sample (e.g., wine, must) is placed in a sealed vial.[10]

-

An internal standard, such as 3-isopropyl-2-ethoxypyrazine, is added for accurate quantification.[10]

-

The ionic strength of the sample may be adjusted (e.g., by adding sodium chloride) to enhance the volatility of the analytes.[8]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Biosynthesis of Methoxypyrazines

The formation of pyrazines in food can occur through various mechanisms, most notably the Maillard reaction, which involves the reaction between amino acids and reducing sugars at elevated temperatures.[1] However, in some products like grapes, methoxypyrazines are biosynthesized by the plant itself.[11] A key step in this biosynthesis is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by a specific methyltransferase enzyme (VvOMT3 in grapevines).[12]

Below is a simplified representation of the final step in the proposed biosynthetic pathway of 3-isobutyl-2-methoxypyrazine (IBMP).

Caption: Final methylation step in the biosynthesis of IBMP.

Analytical Workflow for Methoxypyrazine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of methoxypyrazines in a liquid food matrix like wine.

Caption: Generalized workflow for MP analysis in food.

References

- 1. benchchem.com [benchchem.com]

- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A methyltransferase essential for the methoxypyrazine-derived flavour of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methoxypyrazine Esters: A Technical Guide for Researchers

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the aroma profile of numerous plants and are also produced by various microorganisms.[1][2] Their characteristic "green" or "vegetative" aromas, such as bell pepper and pea, are detectable at exceptionally low concentrations, often in the nanogram per liter range.[3] While they can be desirable attributes in certain contexts, such as the varietal character of Sauvignon Blanc wines, they are considered off-flavors in others, like red wines or in cases of the "potato taste defect" in coffee.[4][5] Understanding the biosynthetic pathways of these molecules in both plants and microbes is critical for quality control in the food and beverage industries and holds potential for applications in metabolic engineering and the development of novel flavor compounds. This technical guide provides an in-depth overview of the current knowledge on methoxypyrazine biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Biosynthesis of Methoxypyrazines in Plants

The biosynthesis of 3-alkyl-2-methoxypyrazines in plants has been a subject of considerable research, particularly in grapevines (Vitis vinifera). While the complete pathway is not yet fully elucidated, a consensus is emerging around the key precursors and the final enzymatic step. Recent stable isotope labeling studies have provided significant insights, particularly regarding the origin of the pyrazine ring itself.

Proposed Biosynthetic Pathway

Two primary pathways have been historically proposed for the formation of the hydroxypyrazine intermediate, the immediate precursor to the final methoxypyrazine.[3][6][7] However, recent evidence strongly supports a pathway involving the condensation of a branched-chain amino acid-derived keto acid with a C2-N donor derived from L-serine.

The key steps are as follows:

-

Amino Acid Precursors : The alkyl side chain of the methoxypyrazine is derived from a branched-chain amino acid. Specifically, L-leucine is the precursor for 3-isobutyl-2-methoxypyrazine (IBMP), L-isoleucine for 3-sec-butyl-2-methoxypyrazine (SBMP), and L-valine for 3-isopropyl-2-methoxypyrazine (IPMP).[3][7]

-

Formation of the Pyrazine Ring : Groundbreaking work using stable isotope labeling in bell peppers has demonstrated that L-serine is a key precursor for the construction of the pyrazine ring.[2][8] This discovery points to a link between methoxypyrazine biosynthesis and photorespiration. The proposed mechanism involves the condensation of the amino acid-derived component with a C2N unit derived from L-serine (likely via glycine and a one-carbon unit) to form the 3-alkyl-2-hydroxypyrazine (HP) intermediate.

-

O-Methylation : The final and most well-characterized step is the O-methylation of the 3-alkyl-2-hydroxypyrazine intermediate to the corresponding volatile 3-alkyl-2-methoxypyrazine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10][11]

Caption: Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines in plants.

Key Enzymes: O-Methyltransferases (OMTs)

In grapevine, four OMT genes have been identified and implicated in methoxypyrazine biosynthesis: VvOMT1, VvOMT2, VvOMT3, and VvOMT4.[3] Functional characterization has shown that the encoded proteins can catalyze the methylation of hydroxypyrazines. VvOMT3 is considered a key gene for IBMP biosynthesis due to its high specificity and efficiency for 2-hydroxy-3-isobutylpyrazine (IBHP).[4] The expression of these genes is correlated with the accumulation of methoxypyrazines in grape tissues.[10]

Biosynthesis of Methoxypyrazines in Microbes

Several bacterial species, notably from the genus Pseudomonas, are known producers of methoxypyrazines.[3][4] The microbial biosynthetic pathway shares similarities with the plant pathway in terms of amino acid precursors but also exhibits distinct features.

Proposed Biosynthetic Pathway

The biosynthesis of 2-methoxy-3-isopropylpyrazine (IPMP) has been studied in Pseudomonas taetrolens and Pseudomonas perolens.[4][12] The proposed pathway involves:

-

Amino Acid Precursors : L-valine and glycine are considered the primary building blocks for IPMP.[4]

-

Pyrazine Ring Formation : It is hypothesized that two amino acid molecules condense to form a cyclic dipeptide (a diketopiperazine).[6] This intermediate then undergoes a series of reductions and dehydrations to form the 3-isopropyl-2-hydroxypyrazine (IPHP) core.

-

O-Methylation : Similar to plants, the final step is the methylation of IPHP to IPMP, presumably by an O-methyltransferase using SAM as the methyl donor.

Genetically engineered Pseudomonas putida has been used to produce pyrazine derivatives, leveraging the L-threonine synthesis pathway to generate key intermediates.[13][14] This highlights the potential for microbial metabolic engineering to produce these valuable flavor compounds.

Caption: Proposed biosynthetic pathway of 3-isopropyl-2-methoxypyrazine in microbes.

Quantitative Data

The following tables summarize key quantitative data related to methoxypyrazine biosynthesis.

Table 1: Concentrations of Common Methoxypyrazines in Grapes and Wine

| Compound | Matrix | Concentration Range (ng/L) | Reference(s) |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Grapes (Cabernet Sauvignon) | 2 - 30 | [3][6] |

| Wine (Sauvignon Blanc) | 1 - 35 | [9] | |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | Grapes (various) | 0.5 - 5 | [9] |

| Wine (various) | 1 - 15 | [9] | |

| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Grapes (various) | < 1 - 2 | [9] |

| Wine (various) | < 1 - 5 | [9] |

Table 2: Kinetic Parameters of Vitis vinifera O-Methyltransferases (OMTs)

| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| VvOMT1 | IBHP | 539 | 0.71 | 1,317 | [15] |

| IPHP | 493 | 0.36 | 730 | [15] | |

| VvOMT2 | IBHP | 628 | 0.09 | 137 | [15] |

| IPHP | 1,264 | 0.19 | 150 | [15] |

IBHP: 3-Isobutyl-2-hydroxypyrazine; IPHP: 3-Isopropyl-2-hydroxypyrazine.

Experimental Protocols

This section provides detailed methodologies for key experiments in methoxypyrazine research.

Quantification of Methoxypyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is a widely used method for the sensitive quantification of volatile methoxypyrazines in complex matrices like wine or grape homogenates.

Objective: To extract and quantify 3-alkyl-2-methoxypyrazines from a liquid or solid sample.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 2 cm DVB/CAR/PDMS)

-

Heating block or water bath with magnetic stirring capabilities

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard solution (e.g., deuterated IBMP, d3-IBMP)

-

Sodium chloride (NaCl)

-

Sample matrix (e.g., wine, grape homogenate)

Procedure:

-

Sample Preparation:

-

Place 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

-

For solid samples, prepare a homogenate (e.g., 5 g of grape berries homogenized in 5 mL of a salt solution).

-

Add a precise amount of the internal standard solution to each sample.

-

Add NaCl to saturate the solution (approximately 3 g for a 10 mL sample) to increase the volatility of the analytes.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in the heating block set to 40-60°C with constant stirring.

-

Allow the sample to equilibrate for 10-15 minutes.

-

Expose the SPME fiber to the headspace above the sample for a defined period (typically 30-60 minutes). The optimal time and temperature should be determined empirically.

-

-

GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Use a suitable capillary column (e.g., DB-WAX or equivalent).

-

Program the GC oven temperature to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each methoxypyrazine and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standards of known methoxypyrazine concentrations prepared in a model solution that mimics the sample matrix.

-

Calculate the concentration of each methoxypyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. l-Serine is the Direct Precursor for the Pyrazine Ring Construction in the Biosynthesis of 3-Isobutyl-2-Methoxypyrazine in Bell Pepper Fruits (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factors Influencing the Synthesis of Methoxy Alkyl Pyrazines by Pseudomonas ... - Robert C. McIver - Google Книги [books.google.ru]

- 13. epublications.vu.lt [epublications.vu.lt]

- 14. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The Pivotal Role of Pyrazines in Coffee and Wine Aroma: A Technical Guide

An in-depth exploration of the chemical formation, sensory impact, and analytical quantification of key pyrazine compounds that define the aromatic profiles of coffee and wine.

This technical guide offers a comprehensive overview of the critical role of pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, in shaping the distinct aromas of coffee and wine. While the specific compound "methyl 5-methoxypyrazine-2-carboxylate" is not prominently documented as a key odorant in this context, this paper will delve into the well-established significance of other methoxypyrazines (MPs) and alkylpyrazines. These compounds are responsible for a wide spectrum of aromas, from the desirable roasted and nutty notes in coffee to the characteristic vegetative or "green" notes in certain wines.

This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and enology, providing detailed insights into the formation, sensory properties, and analytical methodologies for these potent aroma compounds.

Sensory Significance of Pyrazines

Pyrazines are renowned for their extremely low odor thresholds, meaning they can significantly impact the overall aroma profile even at trace concentrations in the nanogram per liter (ng/L) range.

Pyrazines in Coffee Aroma

In coffee, pyrazines are primarily formed during the roasting process through the Maillard reaction and Strecker degradation. They are largely responsible for the characteristic "roasty" and "nutty" aromas. Alkylpyrazines are a key group of these compounds. For instance, 2-methylpyrazine is noted for its contribution to the roasted aroma of coffee. The concentration and composition of pyrazines are heavily dependent on the roasting conditions, including time and temperature. A bean temperature of around 210°C is often identified as optimal for the formation of a desirable amount of alkylpyrazines[1].

Methoxypyrazines in Wine Aroma

In contrast to coffee, methoxypyrazines in wine are primarily grape-derived and are considered key varietal characteristics in grapes such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot[2][3]. These compounds are responsible for the "green" or "vegetative" aromas, often described as bell pepper, herbaceous, grassy, or earthy[3][4][5]. The most significant methoxypyrazines in wine are 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP)[4]. While low concentrations of these compounds can add complexity and typicity to the wine, excessive levels are often considered a sign of under-ripe grapes and can mask desirable fruity aromas[4][6].

Quantitative Data on Key Pyrazines

The concentration of pyrazines in coffee and wine is a critical factor influencing their final aroma. The following tables summarize typical concentration ranges and odor thresholds for key pyrazine compounds.

Table 1: Key Pyrazines in Roasted Coffee

| Compound | Typical Aroma Descriptors | Typical Concentration Range | Odor Threshold |

| 2-Methylpyrazine | Roasted, nutty, coffee-like | 1.47 - 3.01 ng/mg[1] | - |

| 2,5-Dimethylpyrazine | Roasted, nutty, chocolate | - | - |

| 2-Ethyl-5-methylpyrazine | Coffee-like | - | - |

| 2,3-Pentanedione | Buttery, caramel | - | - |

Data on specific concentration ranges and odor thresholds for all individual pyrazines in coffee is extensive and varies significantly with bean origin and roasting profile.

Table 2: Key Methoxypyrazines in Wine

| Compound | Typical Aroma Descriptors | Typical Concentration Range in Wine | Odor Threshold in Wine |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, herbaceous, vegetative[4][5] | 2 - 30 ng/L[5][7][8] | 10-16 ng/L (Red Wine), 1-6 ng/L (White Wine)[9] |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | Green pea, earthy, asparagus[4] | Up to 4.5 ng/L[9] | ~2 ng/L[9] |

| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Earthy, vegetative | < 11.2 ng/L[9] | ~1 ng/L (in water) |

Formation Pathways of Pyrazines

The mechanisms of pyrazine formation differ significantly between coffee and wine, as illustrated in the following diagrams.

Caption: Formation of alkylpyrazines in coffee via the Maillard reaction during roasting.

References

- 1. researchgate.net [researchgate.net]

- 2. winedecoded.com.au [winedecoded.com.au]

- 3. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 4. gravitywinehouse.com [gravitywinehouse.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tdx.cat [tdx.cat]

A Technical Guide to the Sensory Evaluation and Odor Threshold Determination of Novel Pyrazines: A Methodological Approach Using Methyl 5-methoxypyrazine-2-carboxylate as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that significantly contribute to the aroma and flavor profiles of numerous food products, beverages, and are even implicated in biological signaling. While extensive research exists for well-known pyrazines such as 3-isobutyl-2-methoxypyrazine (IBMP), novel derivatives like Methyl 5-methoxypyrazine-2-carboxylate remain largely uncharacterized from a sensory perspective. This technical guide provides a comprehensive framework for conducting the sensory evaluation and determining the odor threshold of such novel pyrazine compounds. By leveraging established methodologies and providing detailed experimental protocols, this document serves as a foundational resource for researchers and professionals in flavor chemistry, food science, and drug development.

Introduction to Methoxypyrazines and Sensory Significance

Methoxypyrazines are a subgroup of pyrazines known for their potent, often vegetal or earthy aromas.[1][2] They are key aroma compounds in various foods and beverages, including wine, where they can impart characteristic "green" notes of bell pepper, grass, or asparagus.[1][3] The sensory impact of methoxypyrazines is particularly noteworthy due to their extremely low odor detection thresholds, often in the parts-per-trillion range.[4] This high potency means that even minute concentrations can significantly influence the overall flavor profile of a product.

The sensory characteristics of a specific pyrazine are dictated by its chemical structure. Therefore, understanding the sensory profile of a novel compound like this compound is crucial for its potential application or mitigation in various products.

Sensory Evaluation of Novel Pyrazines

The sensory evaluation of a new compound involves a systematic approach to characterize its aroma and flavor profile. This is typically achieved through descriptive sensory analysis, which utilizes a trained panel of human assessors.

Experimental Protocol: Descriptive Sensory Analysis

Objective: To identify and quantify the sensory attributes of this compound.

1. Panelist Selection and Training:

- Recruit a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.

- Screen panelists for their ability to detect and describe basic tastes and a range of relevant aroma compounds.

- Train the selected panel over several sessions to develop a consensus vocabulary for describing the aroma and flavor of pyrazines and related compounds. This involves presenting reference standards for potential aroma attributes (e.g., "earthy," "musty," "green," "roasted").

2. Sample Preparation:

- Prepare a stock solution of this compound in a neutral solvent (e.g., deodorized water or a specific product base if applicable).

- Create a series of dilutions at varying concentrations to be presented to the panel. The concentration range should be determined through preliminary testing to span from just above the detection threshold to a clearly perceivable intensity.

- Prepare a "blank" sample containing only the solvent or product base for comparison.

3. Sensory Analysis Session:

- Conduct the evaluation in a controlled environment with individual booths to prevent distractions and communication between panelists.

- Present the samples in a randomized and blind-coded manner to avoid bias.

- Instruct panelists to evaluate the aroma of each sample by sniffing from a covered glass.

- If taste evaluation is required and the compound is deemed safe for consumption, panelists will take a small sip, hold it in their mouth for a few seconds, and then expectorate.

- Panelists will rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

- Collect the intensity ratings from all panelists for each attribute.

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

Data Presentation: Sensory Profile

The results of the descriptive analysis should be summarized in a table detailing the mean intensity ratings for each sensory attribute.

| Sensory Attribute | Mean Intensity Rating (at X ppm) | Standard Deviation |

| Earthy/Musty | (To be determined by experiment) | (To be determined) |

| Green/Vegetal | (To be determined by experiment) | (To be determined) |

| Roasted/Nutty | (To be determined by experiment) | (To be determined) |

| Other | (To be determined by experiment) | (To be determined) |

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population. Determining this value is crucial for understanding the sensory potency of a compound.

Experimental Protocol: Ascending Forced-Choice Method (ASTM E679)

Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water, air).[5][6]

1. Panelist Selection:

- A panel of at least 10-15 individuals is recommended. Panelists should be non-smokers and free of any conditions that might affect their sense of smell.

2. Sample Preparation:

- Prepare a series of ascending concentrations of this compound in the desired medium. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).

- The series should start from a concentration well below the expected threshold and extend to a level that is easily detectable.

3. Test Procedure:

- The test is based on a "triangle test" format. In each presentation, the panelist receives three samples: two are blanks (medium only), and one contains the odorant at a specific concentration.[7]

- The panelist's task is to identify the "odd" sample.

- The concentrations are presented in an ascending order.

- The individual's threshold is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

4. Data Analysis:

- Calculate the individual thresholds for all panelists.

- The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.

Data Presentation: Odor Threshold

The odor threshold data should be presented in a clear and concise table.

| Parameter | Value | Unit |

| Number of Panelists | (e.g., 15) | - |

| Individual Thresholds | (List of individual values) | ppm (or ppb) |

| Group Best Estimate Threshold (BET) | (Geometric Mean) | ppm (or ppb) |

| Standard Deviation | (of individual thresholds) | - |

Visualizing Experimental Workflows

Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the workflows for sensory evaluation and odor threshold determination.

Caption: Workflow for Descriptive Sensory Analysis.

Caption: Workflow for Odor Threshold Determination.

Conclusion

The sensory evaluation and odor threshold determination are indispensable for characterizing novel flavor and aroma compounds. While specific data for this compound is not yet publicly available, this guide provides the necessary methodological framework for researchers to conduct these critical analyses. By following the detailed protocols for descriptive sensory analysis and the ascending forced-choice method for threshold determination, scientists can generate robust and reproducible data. This information is vital for understanding the potential sensory impact of new pyrazine derivatives in food, beverages, and pharmaceuticals, thereby guiding product development and quality control. The provided workflows and data presentation templates offer a standardized approach to ensure clarity and comparability of results across different studies.

References

- 1. winedecoded.com.au [winedecoded.com.au]

- 2. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 3. gravitywinehouse.com [gravitywinehouse.com]

- 4. Methoxypyrazine - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. env.go.jp [env.go.jp]

Spectroscopic Characterization of Methyl 5-methoxypyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 5-methoxypyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information herein is intended to serve as a comprehensive resource for the identification and characterization of this molecule.

Molecular Structure and Properties

This compound possesses a pyrazine ring substituted with a methoxy group and a methyl carboxylate group. These functional groups impart distinct spectroscopic signatures that are crucial for its identification.

Chemical Formula: C₇H₈N₂O₃[1]

Molar Mass: 168.15 g/mol [1]

Appearance: Typically a solid[1]

Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including methyl pyrazine-2-carboxylate, 5-methylpyrazine-2-carboxylic acid, and other substituted pyrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-3 |

| ~8.2 | s | 1H | H-6 |

| ~4.0 | s | 3H | OCH₃ (ester) |

| ~3.9 | s | 3H | OCH₃ (ring) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-5 |

| ~145 | C-2 |

| ~138 | C-3 |

| ~135 | C-6 |

| ~55 | OCH₃ (ring) |

| ~53 | OCH₃ (ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2990-2950 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1480 | C=N and C=C stretching (pyrazine ring) |

| 1300-1200 | C-O stretch (ester and ether) |

| ~1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 137 | [M - OCH₃]⁺ |

| 110 | [M - COOCH₃]⁺ |

| 81 | [Pyrazine ring fragment]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

-

Ensure the sample is fully dissolved to avoid shimming problems.

¹H NMR Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[4]

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.[5]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample solution into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Logical relationship in mass spectrometry analysis.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 2. scribd.com [scribd.com]

- 3. books.rsc.org [books.rsc.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of pyrazine, a class of compounds known for their diverse biological activities, this molecule is of interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | Methyl 5-methylpyrazine-2-carboxylate (for comparison) | Source |

| Chemical Formula | C₇H₈N₂O₃ | C₇H₈N₂O₂ | [1] |

| Molar Mass | 168.15 g/mol | 152.15 g/mol | [1] |

| Appearance | Typically a solid | Solid | [1][2] |

| Melting Point | Data not available | 92 °C | [1][2] |

| Boiling Point | Data not available | 234.1 ± 35.0 °C (Predicted) | [1][2] |

| pKa | Data not available | -0.23 ± 0.10 (Predicted) | [1] |

| Solubility in Water | Limited solubility expected | Data not available | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and dichloromethane | Soluble in Dichloromethane, Methanol | [1][3] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its carboxylic acid precursor, 5-methoxypyrazine-2-carboxylic acid, and standard esterification procedures.

Proposed Synthesis Pathway

The synthesis would likely involve two main steps: the formation of the pyrazine ring to create 5-methoxypyrazine-2-carboxylic acid, followed by esterification to yield the final product.

References

An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate (CAS: 38789-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxypyrazine-2-carboxylate (CAS number 38789-75-2), a heterocyclic organic compound of interest in various scientific domains. This document collates available data on its physicochemical properties, outlines a putative synthesis pathway, and predicts its spectral characteristics based on analogous compounds. Due to a lack of specific experimental data in the public domain for this particular molecule, some information presented herein is extrapolated from closely related pyrazine derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Justification |

| CAS Number | 38789-75-2 | Publicly available data |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not available. The related compound, methyl 5-methylpyrazine-2-carboxylate, has a melting point of 92 °C. | [2][3] |

| Boiling Point | Not available. The related compound, 2-methoxy-6-methyl pyrazine, has a boiling point of 170-171 °C. | [4] |

| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |

| Purity | Commercially available with >97% purity. | [3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazine-2-carboxylic acid esters. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aminomalonamide derivative, followed by methylation.

Proposed Synthetic Pathway

A potential synthetic route could start from 2-aminomalonamide and glyoxal. The initial condensation would form 5-hydroxypyrazine-2-carboxamide, which can then be methylated at the hydroxyl group using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The resulting 5-methoxypyrazine-2-carboxamide can then be converted to the methyl ester via Fischer esterification using methanol and a strong acid catalyst.

General Experimental Protocol for Esterification (Hypothetical)

This protocol is a general representation of a Fischer esterification and would require optimization for the specific substrate.

-

Reaction Setup: To a solution of 5-methoxypyrazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound are not available. The following predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | - Aromatic protons on the pyrazine ring: Two singlets or doublets between δ 8.0 and 9.0 ppm. - Methoxy protons (-OCH₃ attached to the ring): A singlet around δ 4.0 ppm. - Methyl ester protons (-COOCH₃): A singlet around δ 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester: δ 160-170 ppm. - Aromatic carbons of the pyrazine ring: Four signals between δ 130 and 160 ppm. - Methoxy carbon (-OCH₃): δ 50-60 ppm. - Methyl ester carbon (-COOCH₃): δ 50-60 ppm. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 168. - Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59). |

| Infrared (IR) Spectroscopy | - C=O stretching vibration of the ester: ~1720-1740 cm⁻¹. - C-O stretching vibrations: ~1200-1300 cm⁻¹. - Aromatic C=N and C=C stretching vibrations: ~1500-1600 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic): ~2850-3100 cm⁻¹. |

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the pyrazine ring is a common scaffold in biologically active molecules, and various derivatives have shown a wide range of activities.

Context from Related Compounds

-

Antimicrobial and Antifungal Activity: Several studies have reported that pyrazine derivatives, including amides and esters of pyrazinecarboxylic acids, exhibit antimycobacterial and antifungal properties.[5][6] The biological activity is often influenced by the nature and position of substituents on the pyrazine ring.

-

Flavor and Fragrance: Methoxypyrazines are well-known for their potent aroma characteristics, often described as "green" or "vegetal".[7][8] They are significant contributors to the aroma of various foods and beverages, including wine.

-

Pharmaceutical Intermediates: Pyrazinecarboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of the antidiabetic drug glipizide.[3][9]

Given the structural similarity to these compounds, this compound could be a candidate for screening in antimicrobial or antifungal assays. Its potential as a flavor or fragrance compound could also be explored. Furthermore, it could serve as a valuable building block in the synthesis of more complex, biologically active molecules.

Potential Research Workflow

For researchers interested in exploring the biological potential of this compound, a logical workflow would involve initial screening against a panel of relevant biological targets.

Safety and Handling

While a detailed toxicological profile is not available, general laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in various fields of chemistry and biology. This technical guide has consolidated the limited available information and provided a framework for future research by proposing a synthetic route and predicting its spectral properties. The significant gap in knowledge regarding its biological activity presents an opportunity for novel discoveries. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 2. chembk.com [chembk.com]

- 3. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxypyrazine - Wikipedia [en.wikipedia.org]

- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

The Expanding Therapeutic Potential of Substituted Pyrazine-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocyclic ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds. Among these, substituted pyrazine-2-carboxylate derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial and anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to facilitate further research and drug development in this area.

Synthetic Strategies

The synthesis of substituted pyrazine-2-carboxylate derivatives, primarily as amides, is a well-established process. A common and effective method involves a two-step procedure. The first step is the activation of the carboxylic acid group of a substituted pyrazine-2-carboxylic acid, typically by converting it to a more reactive acyl chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) in an inert solvent like toluene or benzene.[1][2]

The second step is the amidation reaction, where the synthesized acyl chloride is reacted with a variety of substituted amines. This reaction is usually carried out in the presence of a base, such as pyridine, in a dry aprotic solvent like acetone.[1][2] An alternative approach for the amide bond formation involves the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[3] Another efficient coupling reagent that has been utilized is propyl phosphonic anhydride (T3P).[4]

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce further diversity into the pyrazine-2-carboxamide scaffold by reacting bromo-substituted derivatives with various aryl boronic acids.[3]

General Experimental Workflow for Synthesis

References

The Pivotal Role of Methyl 5-methoxypyrazine-2-carboxylate in Drug Discovery: A Precursor to Potent Biological Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-methoxypyrazine-2-carboxylate is a key chemical intermediate, primarily utilized in the synthesis of a novel class of indirect AMP-activated protein kinase (AMPK) activators and phosphodiesterase 1 (PDE1) inhibitors. While this compound itself does not exhibit a direct mechanism of action in biological systems, its structural framework is integral to the development of pharmacologically active agents with significant therapeutic potential, particularly in oncology. This guide delineates the role of this compound as a synthetic precursor and provides a comprehensive overview of the mechanism of action, quantitative biological data, and experimental protocols for the advanced drug candidates derived from it.

Synthetic Pathways Involving this compound

This compound serves as a crucial building block in multi-step synthetic routes to produce complex heterocyclic compounds. Its pyrazine core is a common feature in a series of potent indirect AMPK activators. The following diagram illustrates a representative synthetic workflow.

Mechanism of Action of Derived Bioactive Compounds: Indirect AMPK Activation

The primary therapeutic targets of compounds synthesized from this compound are centered around the AMP-activated protein kinase (AMPK) signaling pathway. These compounds are indirect activators of AMPK, a crucial regulator of cellular energy homeostasis.[1]

The AMPK Signaling Cascade in Cancer

AMPK acts as a cellular energy sensor. When activated by an increase in the cellular AMP:ATP ratio, it initiates a cascade of events to restore energy balance.[2] This involves switching off anabolic pathways that consume ATP and switching on catabolic pathways that generate ATP.[2] In the context of cancer, AMPK activation can lead to tumor suppression through several mechanisms:[3][4]

-

Inhibition of mTORC1: AMPK directly phosphorylates and activates TSC2, a negative regulator of the mTORC1 complex, which is a central controller of cell growth and proliferation.[1]

-

Regulation of Autophagy: AMPK can induce autophagy, a cellular recycling process that can promote cancer cell survival under stress but can also lead to autophagic cell death.

-

Metabolic Reprogramming: Activated AMPK can inhibit anabolic processes like fatty acid and protein synthesis, which are essential for rapidly dividing cancer cells.[3]

The following diagram illustrates the central role of AMPK in cellular signaling.

Quantitative Data on Biological Activity

The biological activity of the final compounds is typically assessed through various in vitro assays. The following tables summarize key quantitative data for representative AMPK activators derived from synthetic routes involving this compound.

Table 1: In Vitro AMPK Activation and Cellular Activity

| Compound | AMPK Activation EC50 (µM)a | Cell Growth Inhibition IC50 (µM)b (MDA-MB-453 cells) |

| 21b | 0.043 | Not Reported |

| 27b | 0.011 | 0.0038 |

| ASP4132 | Not Reported | Comparable to 27b |

a EC50 values were determined by whole-cell ELISA measuring the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK.[5] b IC50 values represent the concentration required to inhibit the growth of the MDA-MB-453 human breast cancer cell line by 50%.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Aqueous Solubility (µg/mL) at pH 6.8 | Human Liver Microsome CLint, vitro (mL/min/kg) | hERG Inhibition IC50 (µM) |

| 21b | >200 | 46 | Not Reported |

| 27b | >200 | 89 | 16 |

| ASP4132 | 1.3 | Good | 0.74 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of the AMPK activators.

Whole-Cell ELISA for AMPK Activation

This assay quantifies the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, as a measure of AMPK activation.

Cell Growth Inhibition Assay

This assay determines the potency of a compound in inhibiting the proliferation of cancer cells.

-

Cell Seeding: MDA-MB-453 human breast cancer cells are seeded into 96-well plates at a specified density.

-

Compound Incubation: The cells are treated with a serial dilution of the test compound and incubated for a period of 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence data is used to generate a dose-response curve, from which the IC50 value is calculated.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay predicts the metabolic stability of a compound in the liver.

-

Incubation: The test compound is incubated with human liver microsomes and NADPH (as a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by the addition of a solvent like acetonitrile.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Clearance Calculation: The in vitro intrinsic clearance (CLint, vitro) is calculated from the rate of disappearance of the compound.

hERG Inhibition Assay

This assay assesses the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

-

Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: The cells are exposed to increasing concentrations of the test compound.

-

Current Measurement: The inhibition of the hERG tail current is measured at each concentration.

-

IC50 Determination: The concentration-response data is fitted to a logistic equation to determine the IC50 value.

Conclusion

This compound is a non-bioactive compound that holds significant value in medicinal chemistry as a versatile intermediate. Its utility is demonstrated in the synthesis of potent and selective indirect AMPK activators that have shown promise in preclinical cancer models. The in-depth understanding of the synthesis, mechanism of action, and biological characterization of the final drug candidates derived from this intermediate is essential for the continued development of novel therapeutics targeting cellular metabolism in oncology and other diseases.

References

- 1. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Indirect AMP-Activated Protein Kinase Activators: Identification of a Second-Generation Clinical Candidate with Improved Physicochemical Properties and Reduced hERG Inhibitory Activity [jstage.jst.go.jp]

The Green Note Unveiled: A Technical Guide to the Discovery and History of Methoxypyrazines in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the flavor profiles of numerous foods and beverages. Characterized by their distinctive "green" or vegetative aromas, they are perceptible at exceptionally low concentrations, often in the parts-per-trillion (ng/L) range. This guide provides an in-depth exploration of the discovery, history, and analytical methodologies associated with these impactful flavor compounds.

First identified in the 1960s, the study of methoxypyrazines has evolved significantly, driven by their profound influence on the sensory qualities of products ranging from wine and coffee to bell peppers and roasted foods. This document details the key milestones in their discovery, provides comprehensive data on their sensory thresholds and typical concentrations, and outlines the experimental protocols for their analysis.

Historical Milestones in Methoxypyrazine Research

The journey to understanding methoxypyrazines has been marked by key discoveries that have shaped the field of flavor chemistry. The timeline below highlights some of the most significant events.

Caption: A timeline of key discoveries in methoxypyrazine research.

Key Methoxypyrazine Compounds in Flavor Chemistry

Several methoxypyrazine derivatives are of particular importance in the food and beverage industry due to their potent aromas and widespread occurrence. The following table summarizes the key compounds, their CAS numbers, and their characteristic sensory descriptors.

| Compound Name | Abbreviation | CAS Number | Sensory Descriptors |

| 2-Methoxy-3-(2-methylpropyl)pyrazine | IBMP | 24683-00-9 | Green bell pepper, earthy, herbaceous[1] |

| 2-Methoxy-3-(1-methylethyl)pyrazine | IPMP | 25773-40-4 | Green pea, earthy, asparagus |

| 2-Methoxy-3-(1-methylpropyl)pyrazine | SBMP | 24168-70-5 | Earthy, green pea, bell pepper |

| 2-Methoxy-3-ethylpyrazine | EMP | 32737-14-7 | Earthy, roasted potato |

| 2,5-Dimethyl-3-methoxypyrazine | DMMP | 2847-30-5 | Roasted peanut, potato chip |

| 2-Methoxypyrazine | MMP | 3149-28-8 | Nutty, cereal, musty[2][3][4][5][6] |

Quantitative Data on Methoxypyrazines

The impact of methoxypyrazines on the sensory profile of a product is directly related to their concentration and the consumer's sensory detection threshold. These thresholds are remarkably low and can be influenced by the food matrix.

Sensory Detection Thresholds

The following table presents the sensory detection thresholds for key methoxypyrazines in various matrices.

| Compound | Matrix | Threshold (ng/L) | Notes |

| IBMP | Water | 2 | Orthonasal detection |

| IBMP | White Wine | 8-15 | Contributes to vegetative aroma[7] |

| IBMP | Red Wine | 10-16 | [8] |

| IPMP | Water | 1-2 | |

| IPMP | Wine | 2 | [8] |

| SBMP | Water | 1-2 | [8] |

Typical Concentrations in Food and Beverages

The concentration of methoxypyrazines varies significantly depending on the food product, its origin, and processing methods.

| Compound | Food/Beverage | Typical Concentration Range (ng/L) |

| IBMP | Sauvignon Blanc Wine | 5 - 35 |

| IBMP | Cabernet Sauvignon Wine | 10 - 30 |

| IBMP | Green Bell Pepper | > 10,000 |

| IPMP | Green Peas | ~3,500 |

| IPMP | Coffee (with potato defect) | Can be significantly elevated |

| SBMP | Red Wine | < 10 |

Biosynthesis of Methoxypyrazines

The formation of methoxypyrazines in plants is a complex process that is not yet fully elucidated. However, two main pathways have been proposed, both culminating in the methylation of a hydroxypyrazine precursor. The key precursors are thought to be amino acids.

Caption: Proposed biosynthetic pathway for 3-isobutyl-2-methoxypyrazine (IBMP).

Experimental Protocols

Accurate and precise quantification of methoxypyrazines is crucial for quality control and research. The following sections detail the methodologies for their analysis.

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and sensitive method for the analysis of methoxypyrazines in various matrices.

1. Sample Preparation:

-

Wine: A 10 mL aliquot of wine is placed in a 20 mL headspace vial. 3 g of NaCl is added to increase the volatility of the analytes. An internal standard (e.g., deuterated IBMP) is added for accurate quantification.

-

Grapes: A known weight of grapes (e.g., 50 g) is homogenized. A portion of the homogenate is centrifuged, and the supernatant is used for analysis.

-

Coffee: Ground coffee is mixed with hot water, and the resulting brew is filtered before analysis.

2. HS-SPME Protocol:

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile and semi-volatile compounds.

-

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the methoxypyrazines.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the hot inlet of the gas chromatograph (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Key ions for quantification include m/z 124, 151, and 166 for IBMP.

-

Caption: A typical experimental workflow for the analysis of methoxypyrazines.

Sensory Evaluation: Determination of Detection Thresholds

The ASTM E679 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method of limits is a widely accepted methodology.

1. Panelist Selection and Training:

-

A panel of 15-25 individuals is selected.

-

Panelists are trained to recognize the specific aroma of the methoxypyrazine being tested using reference standards.

2. Sample Preparation:

-

A series of solutions of the methoxypyrazine compound are prepared in an appropriate matrix (e.g., deodorized wine or water) in ascending concentrations, typically with a dilution factor of 2 or 3.

3. Test Procedure (3-Alternative Forced-Choice - 3-AFC):

-

Panelists are presented with three samples in a triangular presentation: two are blanks (matrix only), and one contains the methoxypyrazine at a specific concentration.

-

The position of the spiked sample is randomized.

-

Panelists are asked to identify the sample that is different from the other two.

-

The test proceeds from the lowest to the highest concentration.

4. Data Analysis:

-

The individual threshold is the concentration at which a panelist correctly identifies the spiked sample a predetermined number of consecutive times (e.g., twice in a row).

-

The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.

Conclusion

The discovery and subsequent study of methoxypyrazines have been instrumental in advancing our understanding of flavor chemistry. From their initial identification as the source of "green" aromas to the development of sophisticated analytical techniques for their quantification, the research into these potent compounds continues to be a dynamic field. The methodologies and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with these critical flavor components. A thorough understanding of their formation, sensory impact, and analysis is essential for controlling and optimizing the flavor profiles of a wide range of food and beverage products.

References

- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 2. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]

- 4. acs.org [acs.org]

- 5. 2-Methoxypyrazine 95 3149-28-8 [sigmaaldrich.com]

- 6. 2-Methoxypyrazine | C5H6N2O | CID 18467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. tdx.cat [tdx.cat]

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of Methyl 5-methoxypyrazine-2-carboxylate from 2-Aminomalononitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-methoxypyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrazine core, substituted with both electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, makes it a versatile building block. This document outlines a proposed multi-step synthetic pathway for this compound, starting from the readily available precursor, 2-aminomalononitrile. As a direct synthetic route from this starting material has not been extensively reported, this protocol is a composite of established transformations on similar heterocyclic systems. Each step is detailed with a comprehensive protocol, and relevant quantitative data from analogous reactions are provided for reference.

Proposed Synthetic Pathway

The proposed synthesis involves a five-step sequence:

-

Step 1: Oxidative Dimerization and Cyclization to form 2,3-dicyanopyrazine.

-

Step 2: N-Oxidation of the pyrazine ring.

-

Step 3: Halogenation at the 5-position to introduce a leaving group.

-

Step 4: Selective Monohydrolysis and Esterification of one nitrile group to a methyl ester.

-

Step 5: Nucleophilic Aromatic Substitution to introduce the methoxy group.

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Reference Data

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Reaction |

| 1 | Oxidative Dimerization & Cyclization | O₂, Catalyst | Varies | Varies | Varies | Not specified | General knowledge of aminomalononitrile chemistry |

| 2 | N-Oxidation | m-CPBA or H₂O₂/AcOH | CH₂Cl₂ or AcOH | 0 to reflux | 2-24 | 70-90 | Oxidation of pyrazines |

| 3 | Halogenation (Chlorination) | POCl₃ | Toluene | Reflux | 2-6 | 60-85 | Halogenation of pyrazine N-oxides |

| 4 | Hydrolysis & Esterification | H₂SO₄, MeOH | Methanol | Reflux | 12-24 | 65-80 | Acid-catalyzed hydrolysis and esterification of nitriles[1] |

| 5 | Methoxylation | NaOMe | Methanol | Reflux | 4-8 | 75-95 | Nucleophilic substitution on halopyrazines[2] |

Experimental Protocols

Step 1: Synthesis of 2,3-Dicyanopyrazine from 2-Aminomalononitrile

This step involves the in situ dimerization of 2-aminomalononitrile to diaminomaleonitrile, which then condenses with a glyoxal equivalent. A more direct literature-supported approach often starts with diaminomaleonitrile.

Protocol:

-

To a solution of diaminomaleonitrile (1 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of glyoxal (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2,3-dicyanopyrazine, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2,3-Dicyanopyrazine-1-oxide

Protocol:

-

Dissolve 2,3-dicyanopyrazine (1 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 3 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat at 60-70 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture and pour it into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 3: Synthesis of 5-Chloro-2,3-dicyanopyrazine

Protocol:

-

To 2,3-dicyanopyrazine-1-oxide (1 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of Methyl 5-Chloropyrazine-2-carboxylate

This step involves the selective hydrolysis of one of the two nitrile groups, followed by esterification. The conditions must be carefully controlled to favor mono-hydrolysis.

Protocol:

-

To a solution of 5-chloro-2,3-dicyanopyrazine (1 eq) in methanol, add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by HPLC or GC to maximize the formation of the mono-ester.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add Methyl 5-chloropyrazine-2-carboxylate (1 eq).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.[2]

-

Upon completion, cool the mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Pathway Diagram

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for a single synthetic step in the proposed pathway.

References

Green Synthesis of Pyrazine Carboxamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of pyrazine carboxamide derivatives. These methods offer significant advantages over traditional synthetic routes by minimizing hazardous reagents, reducing reaction times, and improving energy efficiency, aligning with the principles of green chemistry.

Introduction

Pyrazine carboxamide and its derivatives are a class of heterocyclic compounds with significant therapeutic value, most notably represented by pyrazinamide, a first-line antitubercular drug.[1] The development of environmentally benign synthetic methodologies is crucial for the sustainable production of these important pharmaceutical scaffolds. This document details three prominent green synthesis approaches: microwave-assisted synthesis, continuous-flow enzymatic synthesis, and ultrasound-assisted synthesis.

Green Synthesis Methodologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions.[2] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][4]

Key Advantages:

-

Rapid Reactions: Reaction times can be reduced from hours to minutes.[4][5]

-

Higher Yields: Increased reaction rates and reduced side product formation often lead to improved yields.[4]

-

Energy Efficiency: Localized heating is more energy-efficient than conventional oil baths or heating mantles.

Continuous-Flow Enzymatic Synthesis